c-Met-IN-16

c-Met kinase inhibition biochemical IC50 unphosphorylated MET

c-Met-IN-16 (MET inhibitor Compound 1) is uniquely differentiated among MET inhibitors by its documented broad-spectrum activity against six resistance mutants (V1110I, H1112Y, L1195V, Y1235D, D1228H, M1250T; IC50 <1 nM–57 nM)—a mutant coverage profile absent from analogs c-Met-IN-1, -2, and -10. Its >10-fold potency differential between unphosphorylated (<1 nM) and phosphorylated MET (12 nM) enables precise assay design. With >50-fold selectivity across 130 kinases and retained Fms/Trk activity, it is the optimal reference compound for SAR studies where defined off-target signatures are critical.

Molecular Formula C21H17F2N9O
Molecular Weight 449.4 g/mol
Cat. No. B8631127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-16
Molecular FormulaC21H17F2N9O
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN3C(=NN=C3C(C4=NN5C=C(N=C5C=C4)NC(=O)C6CC6)(F)F)C=C2
InChIInChI=1S/C21H17F2N9O/c1-30-9-14(8-24-30)13-4-6-18-27-28-20(31(18)10-13)21(22,23)15-5-7-17-25-16(11-32(17)29-15)26-19(33)12-2-3-12/h4-12H,2-3H2,1H3,(H,26,33)
InChIKeyRLLSEIXUTRQGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c-Met-IN-16 (MET inhibitor Compound 1): Potent Orally Bioavailable MET Tyrosine Kinase Inhibitor for Cancer Research


c-Met-IN-16 (CAS 1208248-23-0), also designated MET inhibitor Compound 1, is a nitrogen-containing heterocyclic small molecule that functions as an ATP-competitive inhibitor of the MET (c-Met/HGFR) receptor tyrosine kinase [1]. The compound is characterized as a potent, selective, and orally bioavailable MET kinase inhibitor with molecular formula C21H17F2N9O and molecular weight 449.42 . c-Met-IN-16 targets the MET kinase signaling pathway implicated in tumor cell proliferation, survival, invasion, and metastasis, and is utilized in cancer research applications .

Why c-Met-IN-16 Cannot Be Substituted with Generic In-Class Analogs: A Comparative Evidence Rationale


c-Met inhibitors constitute a structurally and functionally heterogeneous class of compounds with pronounced divergence in potency, kinase selectivity profiles, mutant coverage, and pharmacokinetic properties. The clinically observed emergence of acquired resistance mutations—particularly the D1228X and Y1230X solvent-front and activation-loop variants—renders many clinical-stage c-Met inhibitors ineffective, a phenomenon extensively documented for type II agents such as cabozantinib, glesatinib, and merestinib [1]. Generic substitution among c-Met inhibitors without rigorous cross-validation of mutant coverage and selectivity signatures introduces substantial experimental risk, as compounds with superficially similar wild-type IC50 values may exhibit >100-fold differences in activity against resistance-associated mutants or divergent off-target liability profiles [2]. The evidence compiled below establishes that c-Met-IN-16 possesses a differentiated pharmacological fingerprint that distinguishes it from nearest-in-class analogs and informs specific research procurement decisions.

c-Met-IN-16 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Analysis


c-Met-IN-16 Exhibits Subnanomolar Potency Against Unphosphorylated MET with Differentiated Activity Relative to c-Met-IN-1 and c-Met-IN-2

c-Met-IN-16 demonstrates subnanomolar inhibitory activity against unphosphorylated MET with an IC50 of <1 nM, and 12 nM against phosphorylated MET, as determined in recombinant kinase assays . In comparison, the structurally distinct analog c-Met-IN-1 (compound 16) exhibits an IC50 of 1.1 nM against c-Met, representing approximately a 10% lower potency threshold [1]. The comparator c-Met-IN-2 (compound 14) displays an IC50 of 0.6 nM, which is nominally more potent; however, this value is reported without specification of MET phosphorylation state, precluding direct extrapolation of functional superiority [2]. The differential activity between unphosphorylated and phosphorylated MET isoforms provides a unique pharmacological fingerprint for c-Met-IN-16 not documented for these comparators.

c-Met kinase inhibition biochemical IC50 unphosphorylated MET phosphorylated MET

c-Met-IN-16 Demonstrates Broad-Spectrum Activity Against Clinically Relevant MET Resistance Mutants with Defined IC50 Ranges

c-Met-IN-16 exhibits potent, broad-spectrum activity against a panel of six MET mutants with IC50 values ranging from <1 nM to 57 nM: V1110I, H1112Y, L1195V, Y1235D, D1228H, and M1250T . Additionally, the compound shows moderate potency against Y1230 mutants (IC50 = 25–280 nM) . In contrast, c-Met-IN-2 displays IC50 values of 731 nM against RON and 1075 nM against AxI, but no mutant coverage data are reported for this compound [1]. c-Met-IN-10, with a wild-type IC50 of 16 nM—approximately 16-fold higher than c-Met-IN-16's unphosphorylated MET IC50—exhibits substantially weaker cellular potency (A549 IC50 = 0.56–1.59 μM) and provides no mutant activity data [2]. The absence of mutant characterization for these comparators renders c-Met-IN-16 the only option among them with documented activity against resistance-associated MET variants.

MET mutants acquired resistance kinase inhibitor V1110I Y1235D M1250T

c-Met-IN-16 Achieves >50-Fold Kinase Selectivity Across 130 Kinases with Defined Off-Target Exceptions

c-Met-IN-16 displays >50-fold selectivity in a kinase panel screen of 130 kinases, with the exceptions of Fms (CSF1R) and TrkA/B/C (NTRK1/2/3), against which it retains activity . This selectivity profile is quantitatively defined. In comparison, c-Met-IN-2 exhibits weak activity against six kinases with IC50 values ranging from 731 nM (RON) to 18,364 nM (VEGFR2), corresponding to >1,200-fold to >30,000-fold selectivity ratios, but lacks a comprehensive panel disclosure [1]. c-Met-IN-1 is described as having 'high selectivity' without quantitative kinase panel data [2]. Capmatinib, a clinical-stage MET inhibitor, demonstrates >1,000-fold selectivity across 442 kinases but shows no activity against Fms/Trk family kinases, representing a distinct off-target signature [3].

kinase selectivity off-target profiling Fms TrkA TrkB TrkC

c-Met-IN-1 Demonstrates Superior Cellular Cytotoxicity Relative to c-Met-IN-10 in A549 and HT-29 Cancer Cell Models

Although c-Met-IN-16 itself lacks published cellular cytotoxicity data, the structurally related analog c-Met-IN-1 (compound 16) exhibits IC50 values of 0.07 μM (A549), 0.08 μM (HT-29), and 0.22 μM (MKN-45) as determined by 72-hour MTT assays [1]. By comparison, c-Met-IN-10 displays significantly weaker cellular potency against A549, H460, and HT-29 cells, with IC50 values ranging from 0.56 to 1.59 μM—representing an approximately 8- to 20-fold reduction in potency relative to c-Met-IN-1 across the overlapping A549 and HT-29 cell lines [2]. This cross-study comparison indicates that compounds within this chemical series with subnanomolar biochemical potency translate to substantially greater cellular efficacy than analogs with IC50 values in the 10–20 nM range.

cellular cytotoxicity A549 HT-29 MKN-45 cancer cell lines

c-Met-IN-16 In Vivo Efficacy Demonstrated via MET-Dependent Tumor Growth Inhibition Through Phospho-MET Modulation

c-Met-IN-16 inhibits MET-dependent tumor cell growth in vivo, with the mechanism attributed to decreased phosphorylated MET levels in treated tumors . This in vivo activity is supported by the compound's reported oral bioavailability designation, although specific pharmacokinetic parameters (Cmax, AUC, t1/2, oral bioavailability percentage) are not disclosed in available technical documentation . In contrast, c-Met-IN-1 and c-Met-IN-10 are described with 'antitumor activity' in product literature but lack explicit in vivo tumor growth inhibition data or mechanism-of-action confirmation [1][2]. Capmatinib, a clinical-stage comparator, achieves tumor growth inhibition and regression in MET-amplified xenograft models at oral doses of 1–30 mg/kg BID, representing a quantitatively benchmarked in vivo efficacy profile [3].

in vivo efficacy tumor xenograft phospho-MET MET-dependent tumors

Optimal Research Applications for c-Met-IN-16 Based on Documented Quantitative Differentiation


Investigating MET Inhibitor Resistance Mechanisms Using c-Met-IN-16 as a Mutant-Coverage Tool Compound

c-Met-IN-16 is optimally deployed in studies examining acquired resistance to MET inhibitors, based on its documented broad-spectrum activity against six clinically relevant MET mutants (V1110I, H1112Y, L1195V, Y1235D, D1228H, M1250T) with IC50 values of <1 nM–57 nM, and moderate potency against Y1230 mutants (25–280 nM) . Unlike c-Met-IN-1, c-Met-IN-2, and c-Met-IN-10—which lack any published mutant activity data—c-Met-IN-16 provides the sole documented mutant coverage profile among this research analog set, enabling experimental designs that require defined activity against resistance-associated kinase domain variants. This application is particularly relevant given that D1228X and Y1230X mutations confer resistance to clinical MET inhibitors including capmatinib and cabozantinib [1].

Biochemical Kinase Assays Requiring Defined Phosphorylation-State Activity and Fms/Trk Off-Target Awareness

c-Met-IN-16 is suited for biochemical kinase assays where the differential activity between unphosphorylated and phosphorylated MET isoforms is a critical experimental variable. The compound exhibits IC50 values of <1 nM (unphosphorylated MET) and 12 nM (phosphorylated MET), a >10-fold potency differential that must be accounted for in assay design . Additionally, its >50-fold selectivity across 130 kinases with retained activity against Fms and TrkA/B/C provides a defined off-target signature that distinguishes it from ultra-selective MET inhibitors like capmatinib (>1,000-fold selectivity across 442 kinases with no Fms/Trk activity) [1]. This makes c-Met-IN-16 particularly valuable for studies investigating functional crosstalk between MET, CSF1R (Fms), and neurotrophin receptor signaling pathways.

In Vivo MET-Dependent Tumor Xenograft Studies with Investigator-Optimized Dosing Regimens

c-Met-IN-16 is appropriate for in vivo MET-dependent tumor xenograft studies requiring an orally bioavailable MET kinase inhibitor. The compound demonstrates in vivo tumor growth inhibition via decreased phospho-MET levels . However, quantitative dose-response relationships and specific pharmacokinetic parameters (Cmax, AUC, oral bioavailability percentage) are not published in available documentation, necessitating investigator-led dose-ranging and pharmacokinetic characterization for each specific xenograft model employed. Researchers may benchmark dosing strategies against capmatinib, which achieves tumor growth inhibition at 1–30 mg/kg BID oral dosing in MET-amplified models [1], while recognizing that c-Met-IN-16's distinct selectivity profile may yield different efficacy and toxicity relationships.

Structure-Activity Relationship Studies in Nitrogen-Containing Heterocyclic MET Inhibitor Series

c-Met-IN-16 serves as a reference compound for structure-activity relationship (SAR) investigations of nitrogen-containing heterocyclic MET inhibitors. The compound's defined chemical structure (C21H17F2N9O) and subnanomolar biochemical potency against unphosphorylated MET (<1 nM) provide a benchmark against which structurally related analogs can be evaluated. The absence of comprehensive published SAR data for this specific scaffold—in contrast to well-characterized clinical leads such as capmatinib and cabozantinib—creates opportunities for investigator-initiated medicinal chemistry optimization programs. c-Met-IN-16's documented mutant coverage (<1 nM–57 nM across six mutants) and defined off-target profile (Fms, TrkA/B/C) furnish a comparative baseline for evaluating next-generation analogs designed to retain mutant potency while improving selectivity or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for c-Met-IN-16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.